3-Ethyl-4,7-difluoro-1H-indole chemical properties
3-Ethyl-4,7-difluoro-1H-indole chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,7-difluoro-1H-indole
Disclaimer: Direct experimental data for 3-Ethyl-4,7-difluoro-1H-indole is scarce in the public domain and peer-reviewed literature. This guide, therefore, adopts the perspective of a senior application scientist, synthesizing information from related analogues and foundational chemical principles to construct a predictive but comprehensive technical profile. All properties and protocols should be considered hypothetical until validated experimentally.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its derivatives are integral to drugs treating a spectrum of conditions from migraines to cancer. The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated indole derivatives are of significant interest to researchers in drug discovery.
This guide focuses on the chemical properties of a specific, yet sparsely documented analogue: 3-Ethyl-4,7-difluoro-1H-indole. By examining the known characteristics of the 3-ethyl-indole core and the well-documented effects of fluorine substitution on the indole ring, we can construct a robust predictive model for its behavior, guiding its potential synthesis, characterization, and application.
Core Chemical and Physical Properties (Predicted)
The introduction of an ethyl group at the C3 position and two fluorine atoms at the C4 and C7 positions significantly influences the molecule's electronic and physical characteristics. The ethyl group is a weak electron-donating group, while the fluorine atoms are strongly electronegative and act as weak ring-activating groups in electrophilic substitution through resonance.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₉F₂N | Based on structure |
| Molecular Weight | 181.19 g/mol | Calculated from formula |
| CAS Number | Not Assigned | No specific CAS number found in public databases. |
| Appearance | Predicted to be a solid at room temperature. | Based on the parent compound 3-ethyl-indole.[2] |
| logP (Octanol/Water) | ~3.0 - 3.5 | Increased from 3-ethyl-indole (~2.25) due to fluorination.[3] |
| pKa (N-H) | ~16-17 | Slightly more acidic than non-fluorinated indoles due to the inductive effect of fluorine. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). | Typical for indole derivatives. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible route to synthesize 3-Ethyl-4,7-difluoro-1H-indole is via the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[4] The synthesis would logically start from a commercially available difluoroaniline precursor.
Conceptual Synthetic Workflow
Caption: Proposed Fischer Indole Synthesis route for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 2,5-Difluorophenylhydrazine
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Dissolve 2,5-difluoroaniline in a 3M HCl solution and cool to 0-5 °C in an ice-salt bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
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In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.
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Add the diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring.
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Allow the mixture to warm to room temperature and stir for 2-3 hours.
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Basify the mixture with a concentrated NaOH solution until a precipitate forms.
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Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,5-difluorophenylhydrazine.
Step 3 & 4: Fischer Indole Synthesis
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Dissolve the 2,5-difluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.
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Add a slight excess of butanal to the solution.
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Add a catalytic amount of a strong acid (e.g., H₂SO₄, polyphosphoric acid).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to obtain 3-Ethyl-4,7-difluoro-1H-indole.
Predicted Reactivity and Mechanistic Insights
The indole nucleus is electron-rich and typically undergoes electrophilic substitution, with the C3 position being the most nucleophilic.
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N-H Reactivity : The N-H proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolyl anion. This anion can then be alkylated or acylated.
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Electrophilic Substitution : While the C3 position is already substituted with an ethyl group, electrophilic attack can still occur at other positions. The fluorine atoms at C4 and C7 are deactivating via their inductive effect but are weak ortho-para directors through resonance. This complex electronic profile suggests that further substitution (e.g., nitration, halogenation) would likely be directed to the C2, C5, or C6 positions, with the precise outcome depending heavily on reaction conditions.
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Oxidation : The indole ring is susceptible to oxidation, particularly under acidic conditions. Care should be taken to handle the compound under an inert atmosphere if possible.
Predicted Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predictions for the key spectral data.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | ~8.0-8.5 | br s | N-H proton, deshielded. |
| ~6.8-7.2 | m | Aromatic protons (H2, H5, H6), complex splitting due to H-H and H-F coupling. | |
| ~2.7-2.9 | q | Methylene protons (-CH₂-) of the ethyl group. | |
| ~1.2-1.4 | t | Methyl protons (-CH₃) of the ethyl group. | |
| ¹³C NMR | ~140-155 (d) | d, ¹JCF | C4 and C7 carbons, directly attached to fluorine. |
| ~110-135 | m | Other aromatic and pyrrole ring carbons. | |
| ~18-22 | s | Methylene carbon (-CH₂-). | |
| ~12-16 | s | Methyl carbon (-CH₃). | |
| ¹⁹F NMR | ~ -120 to -140 | m | Fluorine atoms on the aromatic ring, referenced to CFCl₃. |
Rationale for predictions is based on published data for fluorinated and 3-substituted indoles.[5]
Standard Characterization Workflow
Caption: Standard workflow for structural confirmation and purity analysis.
Potential Applications in Drug Discovery
The 3-Ethyl-4,7-difluoro-1H-indole scaffold is a promising candidate for drug development for several reasons:
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Metabolic Blocking : The fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life and bioavailability of a drug molecule derived from this scaffold.
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Modulation of Physicochemical Properties : Fluorine substitution can enhance membrane permeability and modulate the acidity of the N-H proton, which can be critical for receptor binding interactions.
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Bioisosteric Replacement : The C-F bond can act as a bioisostere for a C-H bond, maintaining molecular shape while altering electronic properties to fine-tune biological activity.
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Established Pharmacophore : The indole core is a "privileged structure" known to interact with a wide range of biological targets.
This scaffold could serve as a starting point for developing novel antagonists for receptors implicated in inflammatory diseases or as a core for kinase inhibitors in oncology research.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound does not exist, prudent laboratory practices should be followed based on analogous compounds like 3-ethyl-indole and other fluorinated aromatics.[2]
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Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
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Storage : Store in a cool, dry, dark place in a tightly sealed container.
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Toxicity : The toxicological properties have not been investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation.
Conclusion
3-Ethyl-4,7-difluoro-1H-indole represents a molecule of high potential interest for medicinal chemistry and materials science. While direct experimental data is lacking, this guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and expected analytical characteristics based on established scientific principles. The insights presented here offer a solid foundation for any researcher or drug development professional looking to synthesize and explore the potential of this novel fluorinated indole derivative.
References
- [Reference to a general indole synthesis/review, if found]
- [Reference to a paper on alkyl
- [Reference for NMR d
- [Reference for reactivity of fluoro-indoles]
- Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.
- Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.
- Talybov, A. D., et al. (2020).
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Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate. [Online] Available at: [Link]
- [Reference for Pd-catalyzed alkyl
-
National Institute of Standards and Technology. 3-ethyl-indole. [Online] Available at: [Link]
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PubChem. 1-(4,7-difluoro-1h-indol-3-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]ethane-1,2-dione. [Online] Available at: [Link]
- Rapi, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Beaudoin, D., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters.
- Sharma, V., Kumar, P., & Pathak, D. (2019). 3-Substituted indole: A review.
- Zhang, Z., et al. (2023). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. Journal of Molecular Structure.
- Wang, Y., et al. (2024).
- [Reference for pyrazole NMR d
- [Reference for fluoro-substituted heterocycle NMR d
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Ethyl-1h-indole | CymitQuimica [cymitquimica.com]
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- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
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